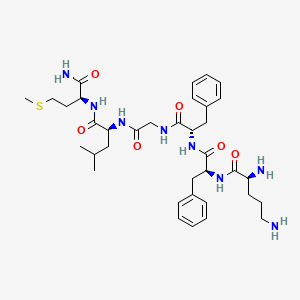
Substance P (6-11), orn(6)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Substance P (6-11), orn(6)- is a synthetic fragment of the neuropeptide Substance P. It is a hexapeptideamide that targets the neurokinin 1 receptor, leading to various physiological effects such as motoneuron depolarization and hypotensive effects . This compound is of significant interest in pharmacology and neuroscience due to its role in modulating pain and inflammatory responses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Substance P (6-11), orn(6)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
While specific industrial production methods for Substance P (6-11), orn(6)- are not widely documented, large-scale peptide synthesis generally follows similar principles as laboratory-scale SPPS but with optimizations for yield, purity, and cost-effectiveness. Techniques such as automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly employed.
化学反应分析
Types of Reactions
Substance P (6-11), orn(6)- can undergo various chemical reactions, including:
Oxidation: Involving the addition of oxygen or removal of hydrogen.
Reduction: Involving the addition of hydrogen or removal of oxygen.
Substitution: Involving the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
科学研究应用
Substance P (6-11), orn(6)- has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and neurotransmission.
Medicine: Explored for its potential in pain management and anti-inflammatory therapies.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
作用机制
Substance P (6-11), orn(6)- exerts its effects primarily through the neurokinin 1 receptor. Upon binding to this receptor, it activates intracellular signaling pathways, including the c-jun-N-terminal kinase (JNK) pathway. This activation leads to various cellular responses such as motoneuron depolarization, hypotensive effects, and modulation of pain and inflammation .
相似化合物的比较
Similar Compounds
Substance P: The full-length neuropeptide from which Substance P (6-11), orn(6)- is derived.
Neurokinin A: Another member of the tachykinin family with similar biological activities.
Neurokinin B: A related peptide with distinct receptor affinities and physiological effects.
Uniqueness
Substance P (6-11), orn(6)- is unique due to its specific sequence and modifications, which confer distinct receptor binding properties and physiological effects. Unlike the full-length Substance P, this fragment selectively targets the neurokinin 1 receptor, making it a valuable tool for studying receptor-specific actions and developing targeted therapies .
属性
CAS 编号 |
102979-72-6 |
|---|---|
分子式 |
C36H54N8O6S |
分子量 |
726.9 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C36H54N8O6S/c1-23(2)19-28(35(49)42-27(32(39)46)16-18-51-3)41-31(45)22-40-34(48)29(20-24-11-6-4-7-12-24)44-36(50)30(21-25-13-8-5-9-14-25)43-33(47)26(38)15-10-17-37/h4-9,11-14,23,26-30H,10,15-22,37-38H2,1-3H3,(H2,39,46)(H,40,48)(H,41,45)(H,42,49)(H,43,47)(H,44,50)/t26-,27-,28-,29-,30-/m0/s1 |
InChI 键 |
HPOCYHUDQWANBX-IIZANFQQSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amino}-2-(propan-2-yl)pentanenitrile](/img/structure/B14330523.png)
![4,4,4',4'-Tetramethyl-2H,2'H,4H,4'H-3,3'-spirobi[[1]benzopyran]-7,7'-diol](/img/structure/B14330525.png)
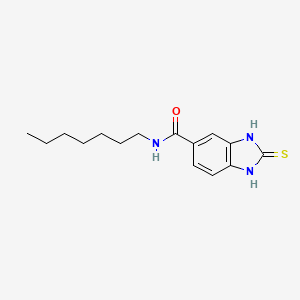
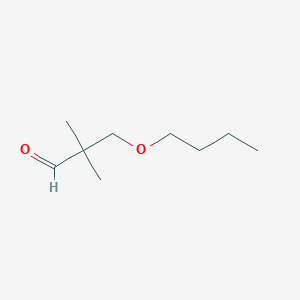
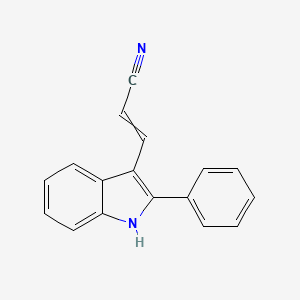
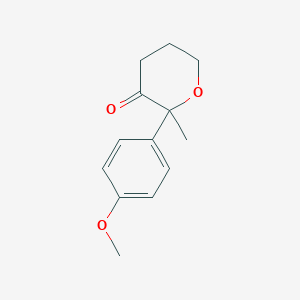
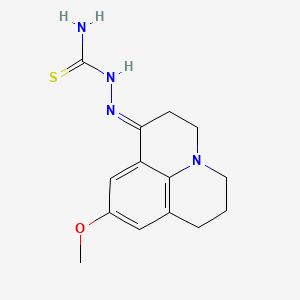
![1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea](/img/structure/B14330560.png)
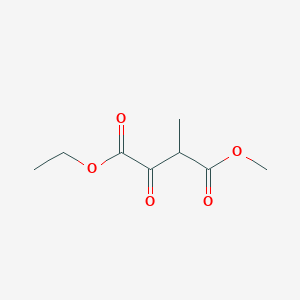
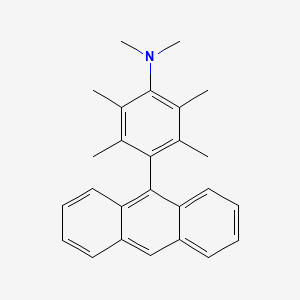
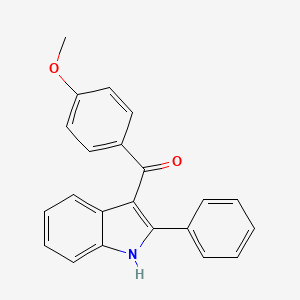
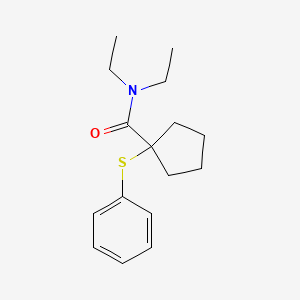
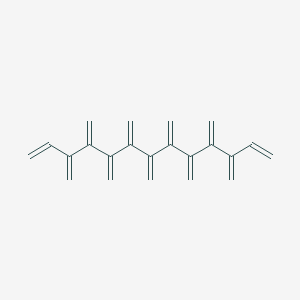
![1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B14330596.png)
